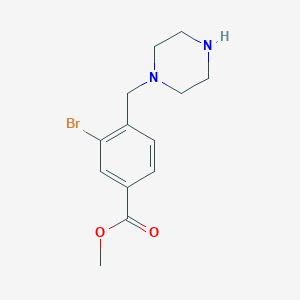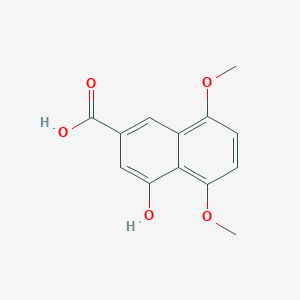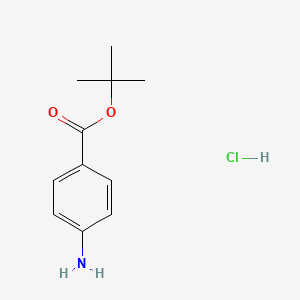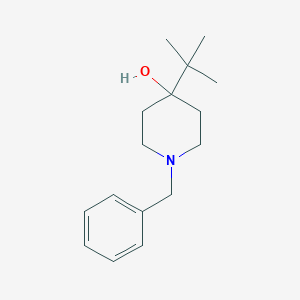
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a 2-oxopropyl group at the 3rd position on the benzothiazole ring
Métodos De Preparación
The synthesis of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Condensation Reactions: The carbonyl group in the 2-oxopropyl moiety can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its therapeutic effects.
Comparación Con Compuestos Similares
6-Bromo-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
6-Chloro-3-(2-oxopropyl)-1,3-benzothiazol-2(3H)-one: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(2-Hydroxypropyl)-1,3-benzothiazol-2(3H)-one: Lacks the bromine atom, which may affect its chemical properties and applications.
Propiedades
Número CAS |
110817-94-2 |
|---|---|
Fórmula molecular |
C10H8BrNO2S |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
6-bromo-3-(2-oxopropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H8BrNO2S/c1-6(13)5-12-8-3-2-7(11)4-9(8)15-10(12)14/h2-4H,5H2,1H3 |
Clave InChI |
QKYKPQRMRZCDQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C2=C(C=C(C=C2)Br)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)







![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)



